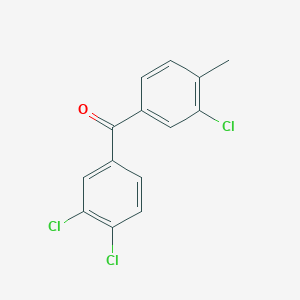

4-Methyl-3,3',4'-trichlorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-3,3’,4’-trichlorobenzophenone is an organic compound with the molecular formula C14H9Cl3O. It is a derivative of benzophenone, characterized by the presence of three chlorine atoms and a methyl group attached to the benzene rings. This compound is used in various chemical processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,3’,4’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 3-chloro-4-methylbenzoyl chloride and 3,4-dichlorobenzene.

Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or chloroform. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate and prevent side reactions.

Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation process.

Industrial Production Methods

In industrial settings, the production of 4-Methyl-3,3’,4’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalyst.

Temperature Control: Industrial processes often employ advanced temperature control systems to maintain optimal reaction conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-3,3’,4’-trichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Pharmaceuticals

4-Methyl-3,3',4'-trichlorobenzophenone has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines, suggesting potential applications in cancer therapeutics .

UV Filters

Due to its ability to absorb ultraviolet (UV) radiation, this compound is utilized in formulations for sunscreens and other cosmetic products. It helps protect skin from harmful UV rays.

| Application | Mechanism | Effectiveness |

|---|---|---|

| Sunscreens | UV absorption | Protects skin from UV damage |

| Cosmetic formulations | Stabilizes products | Enhances shelf life |

Material Science

In materials science, this compound is used as a photostabilizer in plastics and coatings. Its incorporation helps improve the durability and longevity of materials exposed to sunlight.

Research Findings : Studies have shown that adding this compound to polyvinyl chloride (PVC) significantly enhances its resistance to photodegradation .

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, making it a candidate for developing antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Mécanisme D'action

The mechanism of action of 4-Methyl-3,3’,4’-trichlorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound, lacking the chlorine and methyl substituents.

4-Methylbenzophenone: Similar structure but with only a methyl group and no chlorine atoms.

3,3’,4’-Trichlorobenzophenone: Similar structure but without the methyl group.

Uniqueness

4-Methyl-3,3’,4’-trichlorobenzophenone is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-Methyl-3,3',4'-trichlorobenzophenone (CAS No. 951891-04-6) is a synthetic organic compound with a complex structure characterized by a benzophenone backbone substituted with three chlorine atoms and a methyl group. Its chemical formula is C15H10Cl3O. This compound has garnered attention in various fields, particularly due to its potential biological activity and environmental implications.

Chemical Structure and Properties

The unique structure of this compound enhances its reactivity and potential biological effects. The presence of multiple chlorine atoms is significant as chlorinated compounds are often associated with various toxicological profiles.

| Property | Details |

|---|---|

| Molecular Formula | C15H10Cl3O |

| Molecular Weight | 319.60 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly concerning its effects on endocrine systems and its potential role as an environmental contaminant. Chlorinated compounds like this one can mimic or disrupt hormonal functions in organisms, raising concerns about their ecological impact.

Endocrine Disruption

Studies suggest that the compound may interact with hormone receptors, potentially leading to endocrine disruption. This interaction can result in altered reproductive and developmental processes in various organisms.

Toxicological Effects

The compound's degradation products may possess distinct biological activities that warrant further investigation. Initial studies indicate potential cytotoxic effects on various cell types, suggesting that exposure could lead to cellular damage or dysfunction.

Case Studies and Research Findings

Several studies have explored the biological implications of chlorinated benzophenones, including this compound:

- Endocrine Activity Assessment : A study examining the endocrine-disrupting potential of chlorinated benzophenones found that these compounds could bind to estrogen receptors, potentially leading to reproductive toxicity in aquatic organisms .

- Toxicity Testing : In vitro assays demonstrated that exposure to this compound resulted in significant cytotoxicity in human cell lines, indicating its potential as a harmful environmental contaminant .

- Environmental Impact Studies : Research into the environmental persistence of chlorinated compounds highlighted the long-term ecological risks posed by this compound and similar substances due to their resistance to biodegradation .

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored; however, it is hypothesized that:

- Receptor Binding : The compound may interact with nuclear hormone receptors, disrupting normal hormonal signaling pathways.

- Oxidative Stress Induction : Chlorinated compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Safety and Handling

Due to its potential toxicity and environmental impact, handling this compound requires caution. It is advisable to consult safety data sheets (SDS) for specific handling and disposal procedures.

Propriétés

IUPAC Name |

(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLSTLVWXSVOGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.